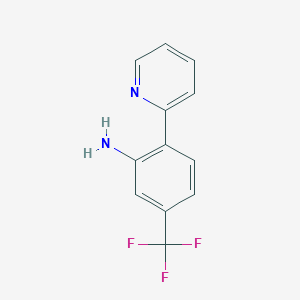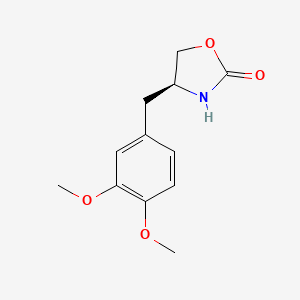
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one is a chiral oxazolidine derivative. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an oxazolidine ring. The stereochemistry at the 4th position of the oxazolidine ring is specified as the S-configuration. Oxazolidines are known for their applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the synthesis of various biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one typically involves the condensation of an appropriate amino alcohol with an aldehyde or ketone. One common method is the reaction of (S)-phenylglycinol with 3,4-dimethoxybenzaldehyde under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of (S)-phenylglycinol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.
科学研究应用
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one depends on its application. As a chiral auxiliary, it induces chirality through the formation of diastereomeric intermediates, which can be separated and further transformed into enantiomerically pure products. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
相似化合物的比较
- (4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one
Comparison:
(4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one: The R-configuration at the 4th position results in different stereochemical properties and potentially different reactivity and biological activity.
(4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one: The absence of methoxy groups on the benzyl ring may lead to different electronic and steric effects, affecting its reactivity and applications.
(4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one: The replacement of the oxazolidine ring with a thiazolidine ring introduces sulfur, which can alter the compound’s chemical properties and reactivity.
This detailed article provides a comprehensive overview of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
142763-11-9 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
(4S)-4-[(3,4-dimethoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-15-10-4-3-8(6-11(10)16-2)5-9-7-17-12(14)13-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI 键 |
PRMCYVGOYNBROE-VIFPVBQESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)N2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


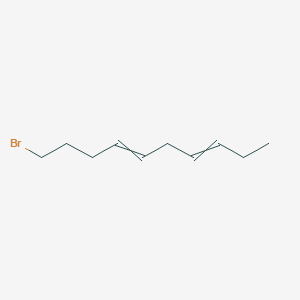
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
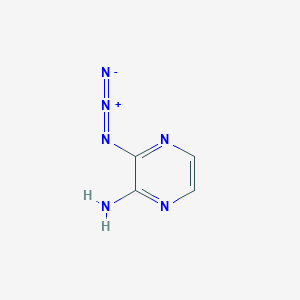
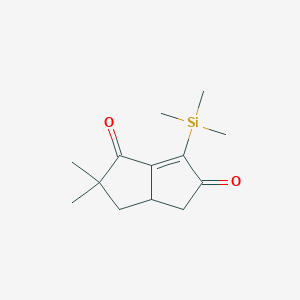
![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
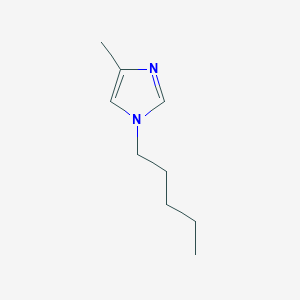
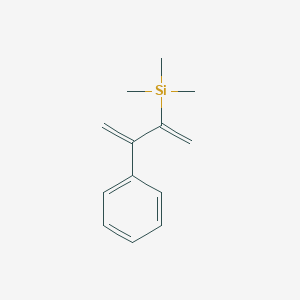
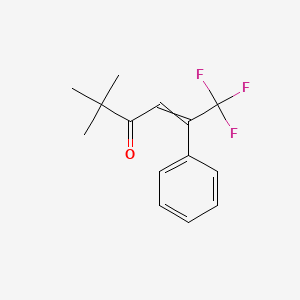
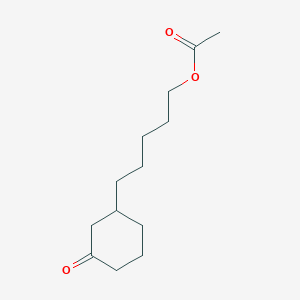
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)


